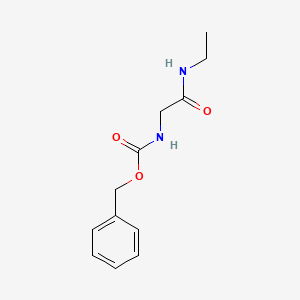

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate

Vue d'ensemble

Description

“Benzyl (2-(ethylamino)-2-oxoethyl)carbamate” is an organic compound with the molecular formula C12H16N2O3 . It belongs to the class of organic compounds known as carbamates .

Synthesis Analysis

The synthesis of carbamates, including Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, can be achieved through various methods. One such method involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . This provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .Molecular Structure Analysis

The molecular structure of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate can be analyzed using various tools and databases. For instance, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass of the compound .Chemical Reactions Analysis

Carbamates, including Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, play a significant role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate can be analyzed using various databases. For instance, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass of the compound .Applications De Recherche Scientifique

Peptide Synthesis

The compound is used as a protecting group for amines in peptide synthesis . Protecting groups like carbamates are essential for the synthesis of peptides as they can be installed and removed under relatively mild conditions .

Carbamate Synthesis

The compound can be used in the synthesis of carbamates . Carbamates are organic compounds derived from carbamic acid and have wide applications in agriculture, medicine, and other fields .

Condensation Reactions

The compound has been used in acid-catalyzed condensation reactions with glyoxal . This process can lead to the formation of caged compounds .

Preparation of Ureas and Thiocarbamates

The compound can be used in the preparation of ureas and thiocarbamates . These compounds have various applications in the field of organic synthesis .

Preparation of Aryl Isocyanates

The compound can be used in the synthesis of aryl isocyanates . Aryl isocyanates are important intermediates in the synthesis of various organic compounds .

Preparation of Substituted O-Aryl Carbamates

The compound can be used in the synthesis of substituted O-aryl carbamates . These compounds have various applications in the field of organic synthesis .

Transcarbamoylation

The compound can be used in tin-catalyzed transcarbamoylation . This reaction is useful for the synthesis of carbamate-tethered terpene glycoconjugates .

Synthesis of N-Substituted Carbamoyl Chlorides

The compound can be used in the synthesis of N-substituted carbamoyl chlorides . These compounds are important intermediates in the synthesis of various organic compounds .

Mécanisme D'action

Target of Action

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, also known as N-(Benzyloxycarbonyl)glycine-N-ethylamide, is a carbamate derivative . Carbamates are widely used as protecting groups for amines, especially in the synthesis of peptides . The primary target of this compound is the amine group in amino acids and peptides .

Mode of Action

The compound acts as a protecting group for the amine functionality in biochemical reactions . It prevents unwanted side reactions by temporarily blocking the reactive amine group during chemical synthesis . After the desired reactions are complete, the protecting group can be removed under relatively mild conditions .

Biochemical Pathways

In the context of peptide synthesis, the compound plays a crucial role in the formation of peptide bonds . It protects the amine group during the coupling of amino acids, preventing side reactions that could lead to incorrect peptide sequences . Once the desired peptide bond is formed, the protecting group can be removed, allowing the next amino acid to be added .

Pharmacokinetics

As a carbamate derivative, it is expected to have good solubility in most organic solvents . This property is crucial for its role in peptide synthesis, as it allows the compound to be easily incorporated into and removed from the peptide chain .

Result of Action

The use of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate in peptide synthesis results in the formation of precise peptide sequences . By protecting the amine group, it ensures that each amino acid is added in the correct order, leading to the synthesis of peptides with the desired sequence and structure .

Action Environment

The action of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and the presence of certain catalysts . Moreover, the stability of the compound can be influenced by factors such as light, heat, and moisture .

Safety and Hazards

Orientations Futures

Carbamates, including Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, have received much attention due to their application in drug design and discovery . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Propriétés

IUPAC Name |

benzyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-11(15)8-14-12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMNTGMICNTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404517 | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate | |

CAS RN |

21855-73-2 | |

| Record name | Phenylmethyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21855-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)